5,11-Diphenylindeno[1,2-b]fluorene-6,12-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
5,11-diphenylindeno[1,2-b]fluorene-6,12-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H18O2/c33-31-24-18-10-8-16-22(24)28-26(20-13-5-2-6-14-20)30-27(21-15-7-9-17-23(21)32(30)34)25(29(28)31)19-11-3-1-4-12-19/h1-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVULIUXJXGQUBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C(=O)C3=C(C5=C2C(=O)C6=CC=CC=C65)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5,11 Diphenylindeno 1,2 B Fluorene 6,12 Dione
Retrosynthetic Analysis and Key Precursors for the Indeno[1,2-b]fluorene-6,12-dione (B1644032) Core
Retrosynthetic analysis of the indeno[1,2-b]fluorene-6,12-dione scaffold points to a key disconnection strategy that simplifies the complex target molecule into more readily available precursors. A common approach avoids a challenging transannular cyclization of annulene-type structures, which can be low-yielding and sensitive to reaction conditions. umkc.eduirtubes.com Instead, a more linear synthesis is favored, which involves building a substituted p-terphenyl (B122091) backbone that can be cyclized in a final step. umkc.edu
This alternative retrosynthesis identifies a substituted terephthalic acid as the immediate precursor. This diacid, upon intramolecular cyclization, forms the two five-membered rings of the dione (B5365651). This key diacid precursor can be traced back to a functionalized p-terphenyl, which in turn is assembled from simpler halogenated aromatic compounds via cross-coupling reactions. umkc.edu This method offers a more scalable and robust route to the core structure. umkc.edunih.gov
Synthesis of Key Intermediates: e.g., dimethyl 2,3,5,6-tetraphenylterephthalate
The synthesis of highly substituted aromatic rings, such as the tetraphenylterephthalate intermediate, is crucial for building the carbon framework of the target molecule. A powerful and common method for achieving this is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile.
A well-established example is the synthesis of dimethyl tetraphenylphthalate, which serves as a model for the synthesis of the terephthalate (B1205515) isomer. This reaction involves the diene, tetraphenylcyclopentadienone, reacting with a dienophile, dimethyl acetylenedicarboxylate (B1228247). acs.org The initial cycloadduct is unstable and readily loses carbon monoxide in a retro-Diels-Alder reaction to form the stable, aromatic phthalate (B1215562) product. acs.org This reaction is highly favorable due to the formation of a resonance-stabilized aromatic ring. acs.org
| Reaction | Reactants | Product | Key Features |
| Diels-Alder Cycloaddition | 1. Tetraphenylcyclopentadienone (diene)2. Dimethyl acetylenedicarboxylate (dienophile) | Dimethyl tetraphenylphthalate | - Forms a six-membered ring.- An intermediate loses carbon monoxide.- Irreversible due to gas evolution.- Creates a highly substituted aromatic ring. |
This synthetic strategy highlights an efficient route to the polysubstituted benzene (B151609) rings that serve as foundational intermediates for more complex polycyclic aromatic hydrocarbons.
Cyclization Reactions for Formation of the Indeno[1,2-b]fluorene-6,12-dione Scaffold
The final and critical step in forming the fused pentacyclic system of the indeno[1,2-b]fluorene-6,12-dione scaffold is a double intramolecular cyclization. The most common and effective method for this transformation is the intramolecular Friedel-Crafts acylation. umkc.edu
Starting from a properly substituted terephthalic acid derivative, a strong acid catalyst is used to promote the electrophilic aromatic substitution reaction. umkc.eduscribd.com The carboxylic acid groups are activated by the strong acid, allowing them to acylate the adjacent phenyl rings, thereby forming the two five-membered ketone-containing rings in a single synthetic operation. umkc.eduscribd.com
Classical and Modern Approaches to Synthesis
The construction of the indenofluorene-dione core can be achieved through various synthetic sequences, ranging from classical acid-catalyzed methods to more modern, scalable multi-step pathways.
Acid-catalyzed Cyclization Methods
Acid-catalyzed cyclization is the cornerstone for the formation of the indeno[1,2-b]fluorene-6,12-dione scaffold. The intramolecular Friedel-Crafts acylation of a precursor like 2',5'-dibromo-p-terphenyl-4,4''-dicarboxylic acid is a prime example. umkc.edu In this reaction, concentrated sulfuric acid serves as both the solvent and the catalyst. scribd.com The strong acid protonates the carboxylic acid groups, generating highly electrophilic acylium ions which then attack the neighboring aromatic rings to close the five-membered rings, yielding the final dione product. umkc.eduscribd.com This method is effective for creating the fused ring system in good yield from the appropriate diacid precursor. scribd.com
Multi-step Synthetic Pathways
To access the necessary precursors for the final cyclization, scalable multi-step synthetic pathways have been developed. One such pathway begins with commercially available starting materials and builds complexity through a series of robust reactions. umkc.edu
An illustrative synthetic sequence is outlined below:
| Step | Starting Material | Reagents | Product | Yield |
| 1. Iodination | 2,5-dibromo-p-xylene | I₂, K₂S₂O₈, TFA, H₂SO₄ | 2,5-dibromo-3,6-diiodo-p-xylene | 50% |
| 2. Suzuki Coupling | 2,5-dibromo-3,6-diiodo-p-xylene | Phenylboronic acid, Pd(PPh₃)₄ | 2',5'-dibromo-3',6'-diiodo-p-terphenyl | - |
| 3. Oxidation | p-terphenyl derivative from step 2 | KMnO₄ | 2',5'-dibromo-p-terphenyl-4,4''-dicarboxylic acid | - |
| 4. Cyclization | Dicarboxylic acid from step 3 | Conc. H₂SO₄ | 5,11-dibromoindeno[1,2-b]fluorene-6,12-dione | 75% |
Data compiled from a representative synthesis of a dibrominated analog. umkc.eduscribd.com
This pathway demonstrates a logical and effective approach, where each step—iodination, Suzuki cross-coupling for C-C bond formation, oxidation of methyl groups to carboxylic acids, and the final Friedel-Crafts cyclization—is a well-established and high-yielding transformation, allowing for the preparation of gram-scale quantities of the indenofluorenedione core. umkc.edunih.gov
Green Chemistry Principles in Synthesis
While specific studies on green chemistry applications for the synthesis of 5,11-Diphenylindeno[1,2-b]fluorene-6,12-dione are not prevalent, general principles of green chemistry can be applied to the synthesis of related polycyclic aromatic compounds. Key principles include the use of safer solvents, milder reaction conditions, and improving atom economy.
For instance, a highly efficient and green method for the synthesis of 9-fluorenones, which represent a part of the indenofluorenedione core, involves the aerobic oxidation of 9H-fluorenes. This method uses air as the oxidant in the presence of potassium hydroxide (B78521) under ambient conditions, offering high yields and purity while avoiding harsh or toxic oxidizing agents.
The broader goals in the synthesis of complex molecules like indenofluorenediones under green chemistry principles would involve:
Atom Economy: Designing synthetic routes, such as cycloadditions, that incorporate the maximum number of atoms from the reactants into the final product.
Use of Safer Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or even solvent-free conditions where possible.
Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste. This includes using recyclable acid catalysts for cyclization reactions.
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever feasible to reduce energy consumption.
Applying these principles presents an ongoing challenge and an area for future development in the synthesis of complex polycyclic aromatic hydrocarbons.
Optimization of Reaction Conditions and Yields
A scalable and efficient synthesis is crucial for the practical application of indeno[1,2-b]fluorene-6,12-dione derivatives. Research has led to the development of multi-gram scale syntheses of key precursors, such as 5,11-dibromoindeno[1,2-b]fluorene-6,12-dione. beilstein-journals.org This route begins with commercially available 2,5-dibromo-p-xylene and proceeds through several steps, including iodination, a Suzuki cross-coupling to furnish a p-terphenyl derivative, oxidation of methyl groups to produce a diacid, and finally, an intramolecular Friedel–Crafts acylation. beilstein-journals.org
The final cyclization step, the Friedel–Crafts acylation of the terephthalic acid precursor in concentrated sulfuric acid, is a critical reaction. This step proceeds to form the 5,11-dibromo-IF-dione, which serves as a versatile platform for further functionalization. Following this, the halogenated positions can be substituted via cross-coupling reactions. The Sonogashira cross-coupling reaction is commonly employed to introduce alkynyl groups at the 5 and 11 positions. While the yields for these coupling reactions have been reported as modest to very good, they have not been fully optimized, indicating that further improvements in reaction conditions—such as catalyst choice, solvent, temperature, and reaction time—could lead to higher efficiency. beilstein-journals.org
Below is a table summarizing the yields of Sonogashira cross-coupling reactions between 5,11-dibromoindeno[1,2-b]fluorene-6,12-dione and various trialkylsilylacetylenes, illustrating the typical efficiency of this derivatization step. beilstein-journals.org
| Entry | Silylacetylene Substituent (R in R-acetylene) | Product | Yield (%) |
| 1 | Triethylsilyl | 8a | 56 |
| 2 | Triisopropylsilyl | 8b | 68 |
| 3 | tert-Butyldimethylsilyl | 8c | 77 |
| 4 | Triisobutylsilyl | 8d | 58 |
| 5 | Triphenylsilyl | 8e | 65 |
Derivatization Strategies of the this compound Core
Derivatization of the indeno[1,2-b]fluorene-6,12-dione core is essential for tuning its physical and electronic properties. The primary strategy involves palladium-catalyzed cross-coupling reactions on halogenated precursors, such as the 5,11-dibromo derivative, to introduce a wide variety of substituents. beilstein-journals.org These modifications can significantly alter the molecule's solubility, solid-state packing, and charge transport characteristics. rsc.orgresearchgate.net
The introduction of alkyl substituents is a key strategy to enhance the solubility and processability of the indenofluorene-dione core, which is critical for its use in solution-processed electronic devices. Research has shown that attaching alkyl-substituted thiophene (B33073) units to the core can dramatically influence molecular architecture and performance. rsc.orgresearchgate.net
In one study, a series of derivatives were synthesized with different swallow-tail alkyl chains, such as 2-ethylhexyl (2-EH) and 2-octyldodecyl (2-OD), attached to terminal thiophene groups. researchgate.net This "side-chain engineering" was found to have a profound impact. The rational positioning of these bulky alkyl groups at the molecular termini enhances the planarity of the π-conjugated core while simultaneously ensuring good solubility in common organic solvents. rsc.orgresearchgate.net This improved planarity and favorable intermolecular packing in the solid state led to a significant enhancement in ambipolar charge carrier mobilities, in some cases by two to three orders of magnitude, compared to derivatives where substituents caused greater torsion in the molecular backbone. rsc.orgresearchgate.net
| Derivative Name | Alkyl Substituent | Key Architectural Impact |
| 2EH-TIFDKT | 2-ethylhexyl | Reduced insulating alkyl chain density, leading to good solution processability and balanced charge carrier mobilities. researchgate.net |
| 2OD-TIFDKT | 2-octyldodecyl | Enhanced solubility but resulted in more unbalanced electron and hole mobilities compared to the 2-EH derivative. researchgate.net |
Functional group interconversions provide a powerful tool for modifying the electronic nature of the 5,11-disubstituted indeno[1,2-b]fluorene-6,12-dione core. These transformations can target either the substituents at the 5 and 11 positions or the dione carbonyl groups at the 6 and 12 positions.
A primary example is the conversion of carbon-halogen bonds in the 5,11-dihalo precursors into carbon-carbon bonds. This is typically achieved through palladium-catalyzed cross-coupling reactions like the Sonogashira beilstein-journals.org, Suzuki, or Stille reactions. This methodology allows for the introduction of a vast array of functional groups, including aryl, ethynyl (B1212043), and heterocyclic moieties. nih.gov For instance, the synthesis of donor-acceptor-donor triads is accomplished by attaching arylethynyl donor groups to the electron-accepting indenofluorenedione core, which significantly expands the molecule's light absorption profile without compromising its electron-accepting capabilities. nih.gov
Another significant interconversion involves the modification of the dione functionality itself. The ketone groups at the 6 and 12 positions can be converted into other functional groups to create fully conjugated indenofluorene systems. For example, the addition of organolithium or Grignard reagents to the carbonyls, followed by a reductive aromatization step using a reagent like tin(II) chloride, can transform the dione into a 6,12-diaryl-substituted indenofluorene. nih.gov This conversion from a cross-conjugated dione to a fully conjugated aromatic system fundamentally alters the electronic structure and properties of the molecule.
Advanced Spectroscopic and Structural Characterization for Molecular Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
1H NMR Spectral Analysis
Proton (1H) NMR spectroscopy offers critical insights into the number and types of hydrogen atoms present in a molecule. For 5,11-Diphenylindeno[1,2-b]fluorene-6,12-dione, the 1H NMR spectrum is expected to display a series of signals corresponding to the aromatic protons of the indenofluorene core and the pendant phenyl groups. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each proton. Protons on the fused aromatic core would likely appear in a distinct region of the spectrum compared to those on the phenyl substituents due to differences in electron density and magnetic anisotropy. The integration of these signals would confirm the relative number of protons in each unique environment, while the splitting patterns (multiplicity) would reveal the number of neighboring protons, thus aiding in the assignment of specific resonances to their positions on the molecular framework.
| Analysis Type | Description |
| 1H NMR | Provides information on the chemical environment and connectivity of hydrogen atoms. |
| 13C NMR | Provides information on the carbon framework of the molecule. |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Complex Structure Determination
For molecules with complex and overlapping NMR spectra, two-dimensional (2D) NMR techniques are indispensable. Correlation Spectroscopy (COSY) experiments establish correlations between protons that are coupled to each other, helping to trace out spin systems within the molecule. For this compound, COSY would be instrumental in assigning the protons on the fused aromatic rings and the phenyl groups by identifying adjacent protons.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital analytical tool for determining the molecular weight of a compound and can also offer clues about its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z). This precision allows for the determination of the elemental formula of the compound. For this compound, HRMS would be used to confirm the molecular formula, C32H18O2. The experimentally measured mass would be compared to the calculated theoretical mass for this formula, with a very small mass error (typically in the low ppm range) providing strong evidence for the correct elemental composition.
| Technique | Information Provided |
| HRMS | Precise molecular weight and elemental composition. |
Single-Crystal X-ray Diffraction (XRD) for Solid-State Structure Determination
While NMR provides the structure in solution, Single-Crystal X-ray Diffraction (XRD) reveals the precise three-dimensional arrangement of atoms in the solid state. rsc.org This technique involves irradiating a single, high-quality crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
For this compound, a successful single-crystal XRD analysis would provide a wealth of structural information, including:
Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds, confirming the connectivity and geometry of the molecule.
Conformation: The dihedral angles between the indenofluorene core and the phenyl substituents, revealing the degree of twisting in the molecule.
Planarity: An assessment of the planarity of the fused aromatic ring system.
Crystal Packing: Information on how the molecules arrange themselves in the crystal lattice, including intermolecular interactions such as π-π stacking, which are crucial for understanding the material's bulk properties.
This detailed solid-state structural data is invaluable for correlating the molecular architecture with its observed chemical and physical properties.
| Parameter | Significance |
| Crystal System | The basic repeating unit of the crystal lattice. |
| Space Group | The symmetry elements present in the crystal structure. |
| Unit Cell Dimensions | The lengths of the sides and the angles of the unit cell. |
| Bond Lengths (Å) | The distances between bonded atoms. |
| Bond Angles (°) | The angles formed by three connected atoms. |
| Dihedral Angles (°) | The rotational angle between planes defined by sets of atoms. |
Molecular Packing and Intermolecular Interactions
The solid-state architecture of indenofluorene derivatives is significantly influenced by the nature and position of their substituents. While a specific crystal structure for this compound is not extensively detailed in the available literature, analysis of the parent indeno[1,2-b]fluorene-6,12-dione (B1644032) core and related substituted compounds provides valuable insights into its probable molecular packing.
The solid-state structure of the indeno[1,2-b]fluorene-6,12-dione acceptor core has been successfully identified through single-crystal X-ray diffraction (XRD) in various derivatives. rsc.org These studies indicate that the planar indenofluorene core has a propensity for π-stacking interactions, which are a dominant force in the crystal packing of such aromatic systems. The introduction of phenyl substituents at the 5 and 11 positions is expected to modulate these packing motifs.
Conformational Analysis and Torsional Angles
The conformation of this compound is largely defined by the rotational orientation of the phenyl groups relative to the rigid indenofluorene core. This is quantified by the torsional or dihedral angles between the planes of the phenyl rings and the central fused-ring system.
Studies on related tetra-substituted aryl indenofluorene derivatives have revealed highly twisted conformations. rsc.org This twisting is a result of steric repulsion between the peripheral aryl groups and the indenofluorene core. For the analogous 6,12-diphenylindeno[1,2-b]fluorene, computational studies have predicted biphenyl-like dihedral angles. bradleydrose.com Specifically, calculations for a similar 6,12-diaryl-IF derivative suggested a dihedral angle of approximately 43-45°. bradleydrose.com It is therefore highly probable that the phenyl groups in this compound adopt a significantly twisted conformation with respect to the central ring system.
This non-planar conformation has important implications for the molecule's electronic properties, as it can disrupt π-conjugation between the phenyl substituents and the indenofluorene core. The degree of this twist represents a balance between steric hindrance, which favors a more perpendicular arrangement, and the energetic benefits of extended conjugation, which would favor planarity.
Vibrational Spectroscopy for Functional Group Identification and Conformational Insights (e.g., IR, Raman)
Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by the characteristic absorption bands of the carbonyl (C=O) groups and the aromatic rings.
C=O Stretching: A strong absorption band is anticipated in the region of 1700-1750 cm⁻¹, which is characteristic of the stretching vibration of the ketone functional groups within the five-membered rings of the dione (B5365651) moiety.
C=C Aromatic Stretching: Multiple bands in the 1450-1600 cm⁻¹ region are expected, corresponding to the stretching vibrations of the carbon-carbon double bonds within the fused aromatic rings of the indenofluorene core and the pendant phenyl groups.
C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as a group of weaker bands above 3000 cm⁻¹.
C-H Bending: Out-of-plane C-H bending vibrations, which are often sensitive to the substitution pattern of the aromatic rings, would likely be observed in the 650-900 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, provides complementary information. gatewayanalytical.com
Aromatic Ring Vibrations: The symmetric breathing modes of the aromatic rings are typically strong in the Raman spectrum and would provide a characteristic fingerprint for the indenofluorene and phenyl moieties.
C=C Stretching: Similar to IR spectroscopy, C=C stretching vibrations will be present, though their relative intensities may differ.
Low-Frequency Modes: The low-frequency region of the Raman spectrum could provide information about the collective vibrations of the molecular skeleton and potentially insights into the intermolecular interactions in the solid state.
Theoretical and Computational Investigations of 5,11 Diphenylindeno 1,2 B Fluorene 6,12 Dione
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a important tool for investigating the properties of complex organic molecules like 5,11-Diphenylindeno[1,2-b]fluorene-6,12-dione. DFT calculations are instrumental in predicting the molecule's ground-state geometry, electronic structure, and various other properties that are critical for understanding its behavior and potential applications. These theoretical calculations often show excellent agreement with experimental findings, providing a deeper understanding of the structure-property relationships. rsc.org
The electronic structure of these molecules is also elucidated through DFT. The indenofluorene skeleton is noted for its inherent electron-accepting propensity. beilstein-journals.org This characteristic is attributed to the presence of two five-membered carbocycles within the fused ring system. beilstein-journals.org A simple explanation for this high electron affinity is that the addition of two electrons to the system would render all five rings formally aromatic. beilstein-journals.org
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic and optical properties of a molecule. The energy difference between the HOMO and LUMO, known as the energy gap (Egap), is a critical parameter that influences the molecule's conductivity and the color of its absorbed and emitted light.
DFT calculations provide accurate estimations of these energy levels. For the parent, unsubstituted indeno[1,2-b]fluorene-6,12-dione (B1644032) (IFDK), the HOMO is calculated to be at -6.06 eV and the LUMO at -2.89 eV. The phenyl groups in this compound are electron-donating, which raises the HOMO energy level. The calculated HOMO and LUMO energy levels for the 5,11-diphenyl substituted compound show a significant change in the HOMO level, while the LUMO level is less affected. This leads to a narrowing of the HOMO-LUMO gap.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Indeno[1,2-b]fluorene-6,12-dione (Parent IFDK) | -6.06 | -2.89 | 3.17 |
This table summarizes the calculated frontier molecular orbital energies and the resulting energy gap for the parent compound, providing a baseline for understanding the electronic effects of substituents.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule. It helps in identifying the electron-rich and electron-deficient regions, which are crucial for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions. scispace.comnih.gov The MEP map is typically plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. Red areas indicate regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue areas represent regions of positive potential (electron-poor), susceptible to nucleophilic attack.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the excited states of molecules. It is particularly useful for predicting electronic absorption spectra by calculating the energies of vertical electronic excitations and their corresponding oscillator strengths, which relate to the intensity of the absorption peaks. nih.govnih.gov
By applying TD-DFT, researchers can understand the nature of the electronic transitions, such as whether they are localized on a specific part of the molecule or involve charge transfer between different regions. For instance, a transition from the HOMO to the LUMO (π to π*) is often the primary transition observed in the UV-visible absorption spectrum of conjugated molecules. While TD-DFT is a standard method for studying such properties, detailed TD-DFT results, including specific excitation energies and oscillator strengths for this compound, are not extensively detailed in the available literature.
Reorganization Energy Calculations for Charge Transport Studies
The efficiency of charge transport in organic semiconductor materials is a key factor for their performance in electronic devices. One of the crucial parameters that govern charge transport is the reorganization energy (λ). This energy is defined as the sum of the geometric relaxation energies when a molecule goes from its neutral to its charged state and from the charged state back to the neutral geometry. A lower reorganization energy generally leads to a higher charge mobility.
Reorganization energy is composed of two parts: the energy required for the neutral molecule to adopt the geometry of the ion (λ1) and the energy for the ion to adopt the geometry of the neutral molecule (λ2). The total reorganization energy is the sum of these two components. Calculations can be performed for both hole transport (λh) and electron transport (λe).
Theoretical studies have shown that chemical substitutions can significantly modulate the reorganization energy. For the indeno[1,2-b]fluorene-6,12-dione system, substituting phenyl groups at the 5 and 11 positions has been shown to increase the hole reorganization energy compared to the parent molecule.
| Compound | Hole Reorganization Energy (λh) (meV) | Electron Reorganization Energy (λe) (meV) |
|---|---|---|
| Indeno[1,2-b]fluorene-6,12-dione (Parent IFDK) | 240 | 290 |
This table presents the calculated hole and electron reorganization energies for the parent IFDK compound, which are important indicators of its charge transport properties.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units (such as bonds and lone pairs). It allows for the investigation of charge transfer interactions between filled donor NBOs and empty acceptor NBOs within the molecule, which can reveal important information about intramolecular electronic communication and stability.
An NBO analysis of this compound could provide quantitative insights into the delocalization of electrons across the π-conjugated system and the electronic influence of the phenyl substituents on the indenofluorene core. However, specific NBO analysis for this compound is not available in the reviewed scientific literature.
Investigation of Diradical Character and Open-Shell Nature through Computational Methods
Theoretical and computational chemistry serve as powerful tools for predicting and understanding the electronic structure of complex organic molecules, including the potential for diradical character and an open-shell ground state. In the case of this compound, while direct and extensive computational studies focusing solely on its diradical nature are not widely documented, valuable insights can be drawn from computational analyses of the parent indeno[1,2-b]fluorene scaffold and its derivatives. These studies help to contextualize the electronic properties of the title compound.
The concept of diradical character is crucial in modern organic electronics and materials science, as molecules with an open-shell nature can exhibit unique optical, electronic, and magnetic properties. The indenofluorene (IF) family of isomers, to which this compound belongs, has been a subject of interest in this regard. Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic landscapes of these molecules.
Research into the fundamental indeno[1,2-b]fluorene system has computationally shown it to possess a weak diradical character in its ground state. nih.gov The diradical character index (y₀), a theoretical measure of the open-shell nature, has been calculated to be relatively low for the indeno[1,2-b]fluorene isomer, for instance, a value of 0.072 has been reported. nih.govnih.gov This suggests that while not a pure closed-shell species, the diradical contribution to its ground state is modest.
The substitution pattern on the indenofluorene core plays a significant role in modulating its electronic structure. It has been noted that the introduction of aryl groups at the 6 and 12 positions of the indeno[1,2-b]fluorene core did not lead to experimental observations of diradical properties. nih.gov While the title compound features phenyl substitution at the 5 and 11 positions, this finding for the 6,12-disubstituted analogue suggests that simple aryl substitution does not inherently amplify the diradical nature of the indeno[1,2-b]fluorene system.
Computational investigations on various derivatives of indeno[1,2-b]fluorene-6,12-dione have primarily focused on their properties relevant to organic semiconductor applications, such as their molecular geometries, electronic absorption spectra, and frontier molecular orbital energies. nih.govbeilstein-journals.org These studies often utilize DFT and time-dependent DFT (TD-DFT) methods to predict these characteristics. beilstein-journals.org
| Compound/System | Computational Method | Key Finding/Parameter | Value | Reference |
| Indeno[1,2-b]fluorene | Not Specified | Diradical Character Index (y₀) | 0.072 | nih.govnih.gov |
| 6,6′-Biindeno[1,2-b]fluorene derivative | (U)CAM-B3LYP/6-31G(d,p) | Singlet-Triplet Energy Gap (ΔES-T) | -4.85 kcal/mol | researchgate.net |
| 6,6′-Biindeno[1,2-b]fluorene derivative | Not Specified | Diradical Character Index (y₀) | 0.268 | nih.govnih.gov |
The data for the 6,6′-biindeno[1,2-b]fluorene derivative is particularly illustrative, as the dimerization of the indenofluorene unit is shown to significantly enhance the open-shell character, as evidenced by the larger diradical character index and the calculated negative singlet-triplet energy gap, which suggests a singlet diradical ground state. nih.govnih.govresearchgate.net This underscores the sensitivity of the electronic structure to the molecular architecture.
A proposed "Ground State Stability (GSS) rule" offers a conceptual framework for predicting the ground state of indenofluorene-type systems by considering the number of Clar's π-sextets in the closed-shell versus the open-shell resonance forms. mdpi.com According to this rule, a triplet ground state is favored if the open-shell form results in a significant increase in the number of Clar's π-sextets. mdpi.com While a detailed analysis based on this rule for this compound has not been reported, it provides a qualitative tool for future computational investigations.
Reactivity and Chemical Transformations of 5,11 Diphenylindeno 1,2 B Fluorene 6,12 Dione
Redox Chemistry and Electrochemical Characterization
The extended π-system and the presence of two carbonyl groups make the indeno[1,2-b]fluorene-6,12-dione (B1644032) scaffold inherently electron-accepting. beilstein-journals.org This property is central to its redox chemistry, which has been investigated primarily through electrochemical methods.
Cyclic Voltammetry (CV) for Oxidation and Reduction Potentials
Cyclic voltammetry is a key technique used to probe the electron-accepting nature of indenofluorene-diones. These compounds typically exhibit reversible or quasi-reversible reduction waves, indicating the stable formation of radical anions and dianions.
While specific cyclic voltammetry data for 5,11-Diphenylindeno[1,2-b]fluorene-6,12-dione is not extensively detailed in the available literature, studies on closely related 5,11-disubstituted indeno[1,2-b]fluorene-6,12-diones provide significant insight. For instance, a series of 5,11-diethynylated derivatives show two distinct, reversible one-electron reduction processes. beilstein-journals.org The first reduction occurs at potentials between -0.78 V and -0.84 V (vs. Fc/Fc+), and the second reduction is observed between -1.18 V and -1.26 V. beilstein-journals.org These values underscore the electron-deficient character of the indenofluorene-dione core. The specific potentials are minimally affected by the nature of the trialkylsilyl groups on the ethynyl (B1212043) substituents, suggesting that the redox behavior is dominated by the core aromatic system. beilstein-journals.org
Table 1: Electrochemical Data for selected 5,11-Disubstituted Indeno[1,2-b]fluorene-6,12-diones
| Compound | First Reduction Potential (Ered1, V vs. Fc/Fc+) | Second Reduction Potential (Ered2, V vs. Fc/Fc+) |
|---|---|---|
| 5,11-Bis((triethylsilyl)ethynyl)indeno[1,2-b]fluorene-6,12-dione | -0.83 | -1.24 |
| 5,11-Bis((triisopropylsilyl)ethynyl)indeno[1,2-b]fluorene-6,12-dione | -0.84 | -1.25 |
| 5,11-Bis((tert-butyldimethylsilyl)ethynyl)indeno[1,2-b]fluorene-6,12-dione | -0.83 | -1.24 |
Data sourced from Frederickson, C. K., et al. (2014). beilstein-journals.org
Spectroelectrochemistry
Specific spectroelectrochemical studies on this compound are not prominently available in the reviewed literature. However, this technique is generally employed to characterize the electronic structure of the electrochemically generated species (radical anions and dianions) of related compounds by observing changes in their UV-vis absorption spectra as a function of the applied potential.
Photoreactivity and Photochemical Transformations
Detailed studies focusing specifically on the photoreactivity and photochemical transformations of this compound are not extensively covered in the available scientific literature. The photophysical properties are generally characterized by UV-vis absorption spectroscopy. Related 5,11-disubstituted indeno[1,2-b]fluorene-6,12-diones exhibit strong absorptions in the UV region (around 310-330 nm) and a weaker, broad absorption band in the visible range (450–550 nm). beilstein-journals.org The attachment of arylethynyl donor groups to the core can extend the light absorption into the 600-700 nm region. nih.gov
Chemical Derivatization and Synthesis of Derivatives
The this compound molecule offers several sites for chemical modification, allowing for the synthesis of a variety of derivatives with tailored properties.
Reactions at the Fluorenone Ketone Moieties
The carbonyl groups at the 6 and 12 positions are key reactive sites. A significant transformation involves the addition of organometallic reagents, such as Grignard or organolithium reagents, to the ketones. This is typically the first step in converting the dione (B5365651) into a fully conjugated indenofluorene system. For example, the parent indeno[1,2-b]fluorene-6,12-dione can be reacted with lithiated bromobenzene (B47551) to form an intermediate diol. bradleydrose.com This diol is then reduced, often using reagents like tin(II) chloride (SnCl2), to yield the corresponding 6,12-diarylindeno[1,2-b]fluorene. bradleydrose.com This two-step sequence effectively replaces the carbonyl groups with aryl substituents, extending the π-conjugation of the molecule.
Substituent Effects on Reactivity
In the broader family of indenofluorene-diones, derivatization with electron-donating or electron-withdrawing groups has a pronounced effect. For instance, attaching electron-donating arylethynyl groups can create donor-acceptor-donor triads, which alters the optical properties, leading to a red-shift in the absorption spectrum, without significantly compromising the electron-accepting capability of the core. nih.gov Conversely, functionalization of the resulting 6,12-diarylindeno[1,2-b]fluorene products with electron-withdrawing groups (like pentafluorophenyl) can enhance the electron-accepting properties of the final molecule. bradleydrose.com
Formation of Fused Systems (e.g., thiophenes, spiro systems)
The rigid and planar structure of this compound, combined with the reactivity of its carbonyl groups, makes it a valuable building block for the synthesis of more complex, fused heterocyclic systems. These reactions extend the π-conjugated system, significantly influencing the molecule's electronic and photophysical properties. Research has particularly focused on the annulation of thiophene (B33073) rings and the potential for creating spiro-fused structures.
Thiophene Fused Derivatives
The fusion of thiophene rings onto the indeno[1,2-b]fluorene-6,12-dione core has been a successful strategy for developing novel molecular semiconductors. These derivatives are of interest for their potential applications in organic electronics. The synthesis of a series of indeno[1,2-b]fluorene-6,12-dione-thiophene derivatives has been reported, showcasing the versatility of this chemical transformation. researchgate.net
The general synthetic approach involves the reaction of a substituted indeno[1,2-b]fluorene-6,12-dione with reagents that provide the thiophene ring. The resulting compounds have been thoroughly characterized using various analytical techniques, including NMR, mass spectrometry, and cyclic voltammetry, to understand their structural and electronic properties. researchgate.netdocumentsdelivered.com Density functional theory (DFT) calculations have often complemented experimental findings, providing deeper insights into the molecular orbitals and energy levels of these fused systems. researchgate.net
The introduction of hydrocarbon substituents at the α,ω-positions of the thiophene units has been explored to fine-tune the material's properties, such as solubility and charge transport characteristics. researchgate.net By strategically modifying the alkyl chain size and orientation, researchers have been able to enhance the ambipolar charge carrier mobilities of these materials by several orders of magnitude. researchgate.net This highlights the significant impact of thiophene fusion and subsequent functionalization on the performance of organic semiconductors derived from this compound.
Table 1: Synthesis of Thiophene-Fused Indeno[1,2-b]fluorene-6,12-dione Derivatives
| Starting Material | Reagents and Conditions | Fused Product | Key Findings | Reference |
| Substituted indeno[1,2-b]fluorene-6,12-dione | Thiophene-forming reagents | α,ω-disubstituted indeno[1,2-b]fluorene-6,12-dione-thiophene derivatives | Enhanced ambipolar charge transport; properties tunable by alkyl substituent modification. | researchgate.net |
Spiro Systems
The formation of spiro systems from this compound is a less explored area of its reactivity compared to thiophene annulation. Spiro compounds, which contain two rings connected by a single common atom, often exhibit unique three-dimensional structures and chiroptical properties. The carbonyl carbons of the dione are potential sites for the formation of spirocyclic junctions.
While direct examples of spiro system formation starting from this compound are not extensively documented in the reviewed literature, the general reactivity of related diones suggests potential synthetic pathways. For instance, reactions with bifunctional nucleophiles could, in principle, lead to the formation of spiro-heterocycles. Further research is needed to explore and develop synthetic methodologies for accessing spiro derivatives of this indenofluorene system and to investigate the properties of such novel compounds.
Advanced Studies on Optoelectronic and Electronic Properties in Materials Science
Absorption Spectroscopy and Electronic Transitions (UV-Vis)
The electronic absorption properties of the indeno[1,2-b]fluorene-6,12-dione (B1644032) core are characterized by distinct transitions in the ultraviolet and visible regions of the electromagnetic spectrum. Studies on closely related 5,11-disubstituted indeno[1,2-b]fluorene-6,12-diones, such as the 5,11-diethynyl derivatives, provide valuable insights into the electronic structure of the diphenyl variant. These compounds typically exhibit two strong absorption bands around 310 nm and 330 nm, with a much weaker, broad absorption in the 450–550 nm range. beilstein-journals.org The high-energy absorptions are attributed to π→π* transitions within the conjugated aromatic system. The lower-energy, weaker absorption has been identified through theoretical calculations as the S₀→S₁ π→π* transition, rather than an n→π* transition as might be expected from the presence of carbonyl groups. beilstein-journals.org
| Derivative Class | Absorption Maxima (λ_max) | Transition Type | Reference |
| 5,11-diethynyl-IF-diones | ~310 nm, ~330 nm | Strong π→π | beilstein-journals.org |
| 5,11-diethynyl-IF-diones | 450-550 nm | Weak S₀→S₁ π→π | beilstein-journals.org |
This table presents data for 5,11-diethynylindeno[1,2-b]fluorene-6,12-dione derivatives as a proxy for the diphenyl compound.
The influence of the solvent environment on the electronic absorption spectra, a phenomenon known as solvatochromism, can provide critical information about the nature of the electronic transitions. For indenofluorene derivatives, the effect of solvent polarity on the low-energy absorption band is particularly revealing. In studies of 5,11-diethynylindeno[1,2-b]fluorene-6,12-diones, a very small shift of only 0.02 eV was observed when changing the solvent from n-hexane to acetone. beilstein-journals.org This minimal solvatochromic shift supports the assignment of this band as a π→π* transition, as n→π* transitions would be expected to show more significant shifts with changes in solvent polarity. beilstein-journals.org Research on other functionalized indeno[1,2-b]fluorene derivatives, such as those with hydroxy groups, has shown that deprotonation can induce significant bathochromic (red) shifts in the absorption spectra, which are sensitive to the donor number of the solvent, indicating an intramolecular charge transfer (ICT) character. scirp.org
The aggregation of chromophores can lead to significant changes in their absorption spectra, typically resulting in either a blue-shift (H-aggregation) or a red-shift (J-aggregation) of the absorption bands. These shifts arise from the excitonic coupling between adjacent molecules in the aggregated state. While specific studies on the aggregation effects on the absorption of 5,11-Diphenylindeno[1,2-b]fluorene-6,12-dione are not prevalent, the planar structure of the indenofluorene core suggests a propensity for π-π stacking and aggregation in the solid state or in poor solvents. This aggregation can influence the performance of devices by altering the light-harvesting properties of the material.
Photoluminescence (PL) Spectroscopy
Photoluminescence spectroscopy is a powerful tool to investigate the emissive properties of materials and their potential for use in applications such as organic light-emitting diodes (OLEDs).
The emission properties of indenofluorene-dione derivatives are highly dependent on their substitution pattern and solid-state packing. For the closely related compound 2,7-diphenylfluorenone, the pure solid exhibits intense fluorescence with an emission maximum at 528 nm. pku.edu.cn In a dilute dichloromethane (B109758) solution, the emission is observed at 542 nm. pku.edu.cn It is crucial to note that the presence of impurities, such as 2,7-diphenyl-fluorene, can lead to the appearance of additional emission peaks at shorter wavelengths (e.g., 356 nm and 372 nm), which can be mistakenly attributed to the primary compound. pku.edu.cn
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the emission process. For push-pull fluorophores containing carbazole/fluorene (B118485) donor groups and a 2,2'-bipyridine (B1663995) acceptor, high fluorescence quantum yields of up to 0.99 have been reported. rsc.org In the case of 2,7-diphenylfluorenone, the quantum yield in a dilute dichloromethane solution is relatively low, around 4.5%. pku.edu.cn However, in the solid state, the emission intensity is significantly enhanced, suggesting a higher quantum yield in the aggregated phase. pku.edu.cn
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. wikipedia.org This effect is often attributed to the restriction of intramolecular rotations and vibrations in the aggregated state, which suppresses non-radiative decay pathways. wikipedia.org
The study of AIE in fluorenone derivatives has yielded conflicting results. One study on 2,7-diphenylfluorenone derivatives reported a significant red-shift of about 160 nm in the solid-state emission compared to the solution, with high solid-state quantum yields. This was attributed to the formation of static excimers through hydrogen bonds in the solid state. researchgate.net However, another detailed investigation into 2,7-diphenylfluorenone suggested that the observed AIE with a large red-shift was an artifact caused by a trace impurity of 2,7-diphenyl-fluorene. pku.edu.cn This study found that the pure 2,7-diphenylfluorenone does exhibit enhanced emission in the solid state, but with a blue-shifted wavelength compared to the solution, which is not characteristic of typical AIE behavior. pku.edu.cn
Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons for light emission, leading to potentially 100% internal quantum efficiency in OLEDs. This process relies on a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST), which allows for efficient reverse intersystem crossing (RISC) from the T₁ to the S₁ state. nih.gov While there is extensive research on TADF in various donor-acceptor molecules, specific evidence of TADF in this compound is not yet established in the reviewed literature. The development of TADF emitters often involves designing molecules with a significant spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to minimize the ΔE_ST. nih.gov
Charge Transport Mechanisms
The indeno[1,2-b]fluorene-6,12-dione core is recognized for its electron-accepting properties, making it a valuable component in n-type and ambipolar organic semiconductors. nih.gov The charge transport properties of materials based on this core are highly dependent on factors such as molecular packing in the solid state and the nature of any substituent groups.
Ambipolar Charge Transport Properties
While detailed charge transport data specifically for this compound is limited, extensive research on related derivatives highlights the potential for ambipolar charge transport. Ambipolar materials are capable of transporting both holes and electrons, a desirable characteristic for applications in organic field-effect transistors (OFETs) and organic light-emitting transistors (OLETs).
For instance, a series of indeno[1,2-b]fluorene-6,12-dione-thiophene derivatives have been shown to exhibit ambipolar behavior. rsc.org The charge carrier mobilities in these related compounds were significantly enhanced through synthetic tailoring of alkyl substituents, demonstrating that modification of the molecular periphery can dramatically influence charge transport. rsc.org In one study, the ambipolar charge carrier mobilities were increased by two to three orders of magnitude through rational side-chain engineering. rsc.org
Another study on 6,12-diarylindeno[1,2-b]fluorenes, which are structurally related to the subject compound, also reported ambipolar behavior in a single-crystal OFET. bradleydrose.com This suggests that the core indenofluorene structure is conducive to the transport of both charge carriers. Theoretical studies on other indenofluorene-dione-based molecules have shown that the incorporation of certain side chains, such as sulfur-linked moieties, can lead to excellent ambipolar charge-transport properties with calculated hole mobilities (μh) as high as 1.15 cm² V⁻¹ s⁻¹ and electron mobilities (μe) of 0.08 cm² V⁻¹ s⁻¹. researchgate.net
Molecular Packing and Carrier Mobility
The arrangement of molecules in the solid state, or molecular packing, is a critical determinant of charge carrier mobility in organic semiconductors. Efficient π-π stacking between adjacent molecules provides pathways for charge transport. For the indeno[1,2-b]fluorene-6,12-dione core, its planar structure facilitates dense packing in crystals, which is favorable for high charge mobility. rsc.org
Single-crystal X-ray diffraction studies on the parent indeno[1,2-b]fluorene-6,12-dione acceptor core have provided insights into its solid-state structure. rsc.org In derivatives, the nature of the substituents has a profound effect on the molecular packing. For example, the introduction of bulky substituents can increase intermolecular steric interactions and hinder perfect π-π stacking, leading to weaker electronic couplings and lower intrinsic hole mobility. researchgate.net Conversely, strategic placement of substituents can optimize intermolecular π-π stacking and decrease the reorganization energy associated with charge transfer, resulting in enhanced charge mobility. researchgate.net
In a study on 5,11-disubstituted indeno[1,2-b]fluorene-6,12-diones, varying the silylethynyl substituents was found to influence the crystal packing morphology. nih.gov This highlights the tunability of the solid-state structure through chemical modification. The relationship between molecular packing and carrier mobility is a central theme in the design of high-performance organic semiconductors.
Thin Film Morphology and Optoelectronic Performance
The performance of optoelectronic devices based on organic semiconductors is intrinsically linked to the morphology of the thin active film. Control over the crystallinity, molecular orientation, and surface roughness of the film is crucial for achieving optimal device performance.
Film Fabrication Techniques (e.g., thermal evaporation)
Thin films of this compound have been fabricated using physical vapor deposition (PVD), a technique that includes thermal evaporation. This method is carried out under high vacuum and allows for the deposition of uniform thin films with controlled thickness. The morphology of the resulting film can be either amorphous or crystalline, depending on the deposition conditions and the substrate used.
For derivatives of indeno[1,2-b]fluorene-6,12-dione, various solution-based deposition techniques have also been employed, such as solution-shearing, drop-casting, and droplet-pinned crystallization. rsc.org The choice of fabrication technique can significantly impact the thin-film microstructure and, consequently, the optoelectronic properties.
Seed-Induced Crystallization for Enhanced Optoelectronic Characteristics
A key challenge in the fabrication of organic semiconductor thin films is achieving a high degree of crystallinity over a large area, which is essential for efficient charge transport. One effective method to control and enhance the crystallinity of this compound thin films is seed-induced crystallization.
In this technique, an ultra-thin layer (less than 2 nm) of a seeding material, such as coronene (B32277), is deposited on the substrate prior to the deposition of the this compound. This seed layer acts as a template, inducing the subsequent molecules to form crystalline nanostructures. This method is advantageous as it can be performed at low temperatures and without breaking the vacuum between the deposition of the seed layer and the active material.
The use of a coronene seed layer has been shown to transform the morphology of a this compound film from amorphous to crystalline. This change in morphology has a direct impact on the optoelectronic properties. For instance, the crystalline films exhibit different UV-vis absorption and photoluminescence (PL) spectra compared to their amorphous counterparts. While the highest occupied molecular orbital (HOMO) level may remain similar for both amorphous and crystalline films, the improved molecular ordering in the crystalline film is expected to enhance charge transport.
Below is an interactive data table summarizing the optoelectronic properties of amorphous versus crystalline this compound thin films.
| Property | Amorphous Film | Crystalline Film (with Coronene Seed) |
| Morphology | Disordered | Crystalline Nanostructures |
| UV-vis Absorption | Distinct spectral features | Altered spectral features indicative of intermolecular interactions |
| Photoluminescence (PL) | Characteristic emission spectrum | Modified emission spectrum due to crystalline packing |
| HOMO Level | ~6.5 eV | ~6.5 eV |
Amorphous vs. Crystalline Film Properties
The arrangement of molecules in the solid state, whether in a disordered amorphous state or an ordered crystalline structure, profoundly influences the optoelectronic and electronic properties of thin films of this compound (Dp-IFD). The planar and rigid framework of the indeno[1,2-b]fluorene-6,12-dione (IFD) moiety is conducive to dense packing in crystalline formations due to strong π-π interactions. umass.edu This inherent tendency towards high crystallinity in IFD derivatives often leads to enhanced charge transport capabilities. umass.edubeilstein-journals.org
Recent studies have explored the distinct characteristics of both amorphous and crystalline films of Dp-IFD, revealing significant differences in their performance in electronic devices. The investigation into these two forms is crucial for optimizing their application in fields such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Detailed research findings indicate that crystalline Dp-IFD thin films exhibit superior electron mobility compared to their amorphous counterparts. umass.edu This is attributed to the ordered molecular packing in the crystalline state, which facilitates more efficient charge transport. In contrast, the disordered nature of amorphous films leads to lower mobility.
The optical properties also show marked differences between the two film types. UV-vis absorption and photoluminescence (PL) spectra of amorphous and crystalline Dp-IFD thin films display distinct characteristics. umass.edu These differences arise from the different molecular arrangements and intermolecular interactions in the two states.
Interestingly, despite the differences in charge mobility and optical spectra, the highest occupied molecular orbital (HOMO) level for both amorphous and crystalline Dp-IFD thin films has been observed to be nearly identical at 6.5 eV, as determined by ultraviolet photoelectron spectroscopy (UPS). umass.edu
The following tables summarize the key comparative data between amorphous and crystalline films of this compound.
Table 1: Comparison of Electronic Properties
| Property | Amorphous Film | Crystalline Film |
| Electron Mobility | Lower | Higher |
| HOMO Level | ~6.5 eV | ~6.5 eV |
Table 2: Comparison of Optoelectronic Properties
| Property | Amorphous Film | Crystalline Film |
| UV-vis Absorption | Distinct spectral features | Distinct spectral features |
| Photoluminescence (PL) | Distinct spectral features | Distinct spectral features |
It is noteworthy that derivatives of the indeno[1,2-b]fluorene-6,12-dione core are known to exhibit n-type field-effect transistor properties, a characteristic linked to the electron-withdrawing nature of the carbonyl groups which lowers the lowest unoccupied molecular orbital (LUMO) level. umass.edu The planar structure of these derivatives facilitates close intermolecular π-π stacking, with distances reported to be between 3.22 Å and 3.45 Å, which is a key factor for high electron mobility. umass.edu For instance, a fluorine-substituted IFD has demonstrated a field-effect mobility of 0.16 cm² V⁻¹ s⁻¹, while a butylthio-modified IFD reached up to 0.65 cm² V⁻¹ s⁻¹. umass.edu These findings underscore the importance of crystallinity in achieving high performance in electronic applications of IFD-based materials.
Applications and Advanced Device Architectures Utilizing 5,11 Diphenylindeno 1,2 B Fluorene 6,12 Dione Derivatives
Organic Light-Emitting Diodes (OLEDs)
While the broader class of fluorene (B118485) derivatives has been extensively studied for OLED applications, specific research on 5,11-Diphenylindeno[1,2-b]fluorene-6,12-dione in emissive layers is not widely documented in peer-reviewed literature. However, related indenofluorenedione compounds have been investigated for their potential in other layers of OLED devices. For instance, some indenofluorenedione derivatives have been proposed as electron transporting layers (ETL) in OLEDs, suggesting that the core structure possesses relevant electron-accepting and transport properties.
Non-doped Emitting Layers
Host-Guest Systems in OLEDs
In host-guest OLED systems, a small amount of an emissive dopant (guest) is dispersed within a host material. This architecture can significantly enhance device efficiency and color purity. Bipolar host materials, capable of transporting both holes and electrons, are particularly sought after. While various fluorene-based compounds have been developed as host materials, the specific application of this compound in this capacity has not been extensively reported. The electron-accepting nature of the dione (B5365651) core suggests it might be more suitable as an electron-transporting host or in combination with a hole-transporting host to achieve balanced charge injection and transport within the emissive layer. Further research is needed to explore the potential of this compound and its derivatives in host-guest OLED architectures.
Organic Field-Effect Transistors (OFETs) and Organic Semiconductors
The indeno[1,2-b]fluorene-6,12-dione (B1644032) framework has emerged as a promising scaffold for organic semiconductors in OFETs, with research indicating its capacity for ambipolar charge transport. beilstein-journals.orgrsc.org The electron-deficient nature of the core structure facilitates electron transport, while modifications to the molecular periphery can enhance hole transport capabilities.
Derivatives of indeno[1,2-b]fluorene-6,12-dione have been systematically designed and synthesized to optimize their performance in OFETs. For example, the introduction of thiophene (B33073) units at the α,ω-positions of the indeno[1,2-b]fluorene-6,12-dione core has been shown to significantly enhance ambipolar charge carrier mobilities by orders of magnitude. rsc.org This improvement is attributed to the rational tailoring of alkyl substituents, which benefits the π-core planarity while maintaining good solubility for solution processing. rsc.org
Theoretical studies have further elucidated the structure-property relationships in this class of materials. Quantum-chemical calculations have shown that the incorporation of sulfur-linked side chains can decrease the reorganization energy for hole transport and promote favorable intermolecular π–π stacking, leading to excellent ambipolar charge-transport properties. researchgate.net In contrast, bulky side chains can hinder this stacking and result in lower charge carrier mobilities. researchgate.net
A series of 6,12-diarylindeno[1,2-b]fluorenes, which are closely related to the dione, have been synthesized and characterized, with some derivatives exhibiting ambipolar behavior in single-crystal OFETs. nih.gov Functionalization with electron-donating or -accepting groups on the aryl substituents allows for tuning of the electronic properties. bradleydrose.com Vapor-deposited thin films of derivatives with difluorophenyl or anthryl groups have also demonstrated ambipolar carrier transport in OFETs. nih.gov
| Derivative | Deposition Method | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) | Ion/Ioff Ratio |
|---|---|---|---|---|
| 2EH-TIFDKT | Solution-Shearing | 0.02 | 0.12 | 10⁵ to 10⁶ |
| 2OD-TIFDKT | Solution-Shearing | - | - | 10⁵ to 10⁶ |
| Butylthio-IFD (Theoretical) | - | 1.15 | 0.08 | - |
| Dibutylamino-IFD (Theoretical) | - | 0.01 | - | - |
Organic Photovoltaic (OPV) Devices
The electron-accepting character of the indeno[1,2-b]fluorene-6,12-dione core makes it a suitable component in donor-acceptor systems for organic photovoltaics. Research has explored the use of this scaffold in both small molecule and polymeric solar cells.
Donor-acceptor-donor triads based on the indeno[1,2-b]fluorene-6,12-dione acceptor have been synthesized. nih.gov The attachment of arylethynyl donor groups extends the light absorption of these molecules into the 600-700 nm region, which is beneficial for harvesting a broader range of the solar spectrum. nih.gov Importantly, this modification does not negatively impact the electron-accepting capability of the indenofluorene-dione core. nih.gov
Furthermore, low bandgap conjugated polymers incorporating the indenofluorene unit have been developed for use in plastic solar cells. researchgate.net For instance, copolymers of 6,6′,12,12′-tetraoctylindeno[1,2-b]fluorene with 4,7-bis(2-thienyl)-2,1,3-benzothiadiazole (PIF-DBT) have been synthesized. researchgate.net These polymers exhibit good solubility and form high-quality films. Photovoltaic devices fabricated from a blend of PIF-DBT50 and PC71BM showed promising performance, with an open-circuit voltage of 0.77 V, a short-circuit current of 5.50 mA cm⁻², and a power conversion efficiency of 1.70% under standard illumination conditions. researchgate.net The desirable HOMO/LUMO energy levels of these copolymers facilitate efficient electron transfer when blended with fullerene derivatives. researchgate.net
| Material | Device Architecture | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Power Conversion Efficiency (PCE) (%) |
|---|---|---|---|---|
| PIF-DBT50:PC71BM | Bulk Heterojunction | 0.77 | 5.50 | 1.70 |
Supramolecular Assembly and Host-Guest Chemistry
The planar and rigid structure of this compound and its derivatives makes them interesting building blocks for supramolecular chemistry and the study of non-covalent interactions. The solid-state packing of these molecules plays a crucial role in determining their electronic properties in thin-film devices.
Studies on 5,11-disubstituted indeno[1,2-b]fluorene-6,12-diones have explored the effects of varying substituents on the crystal packing morphology. beilstein-journals.org The ability to control the solid-state arrangement of these molecules is critical for optimizing charge transport pathways in organic semiconductors. The high crystallinity of many of these compounds allows for the growth of large single crystals, facilitating detailed structural analysis. beilstein-journals.org
The indeno[1,2-b]fluorene skeleton itself is noted for its propensity to be electron-accepting, a feature that can be explained by the fact that the addition of two electrons to the system would make all five rings formally aromatic. beilstein-journals.org This inherent electron affinity can drive interactions with electron-donating species in host-guest complexes or co-crystals. While specific examples of host-guest chemistry involving this compound as a host or guest are not extensively detailed, the fundamental properties of the core molecule suggest a high potential for such applications. The exploration of its supramolecular behavior is an active area of research with implications for the rational design of new functional materials.
Future Research Directions and Unexplored Avenues
Rational Molecular Design for Tunable Optoelectronic Properties
The strategic modification of the 5,11-Diphenylindeno[1,2-b]fluorene-6,12-dione core is a promising avenue for fine-tuning its electronic and optical characteristics. Rational molecular design can be employed to modulate key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the HOMO-LUMO gap, and light absorption properties.
One approach involves the introduction of electron-donating or electron-withdrawing groups onto the peripheral phenyl rings. This functionalization can significantly influence the intramolecular charge transfer (ICT) character of the molecule, thereby altering its absorption and emission profiles. For instance, the attachment of strong donor groups could lead to a red-shift in the absorption spectrum, making the compound suitable for applications in organic photovoltaics (OPVs) where broad absorption of the solar spectrum is desirable. nih.gov Conversely, the incorporation of strong electron-withdrawing groups could lower the LUMO level, enhancing the electron-accepting capability of the core, which is beneficial for applications in n-type organic field-effect transistors (OFETs). beilstein-journals.org
Furthermore, the planarity of the molecular backbone plays a crucial role in solid-state packing and, consequently, charge transport properties. The steric hindrance introduced by the phenyl groups at the 5 and 11 positions can be systematically varied to control the degree of intermolecular π-π stacking. Computational modeling can be a powerful tool in predicting the impact of different substituents on the molecular geometry and electronic structure, guiding the synthetic efforts towards molecules with optimized properties for specific device applications. rsc.org
Table 1: Representative Optoelectronic Properties of 5,11-Disubstituted Indeno[1,2-b]fluorene-6,12-dione (B1644032) Analogues
| Substituent at 5,11-positions | Absorption Maxima (λmax, nm) | First Reduction Potential (V) | Second Reduction Potential (V) |
| Triethylsilyl)ethynyl | ~310, ~330, 450-550 (broad) | -0.78 | -1.18 |
| (Triisopropylsilyl)ethynyl | ~310, ~330, 450-550 (broad) | -0.80 | -1.21 |
| (tert-Butyldimethylsilyl)ethynyl | ~310, ~330, 450-550 (broad) | -0.84 | -1.26 |
Data is for analogous 5,11-diethynyl-substituted compounds and is intended to be representative of the electronic behavior of the core scaffold. beilstein-journals.org
Investigation of Novel Derivatives and Analogues
Building upon the core structure of this compound, the synthesis and characterization of novel derivatives and analogues present a vast and largely unexplored research area. Scalable synthetic routes to 5,11-disubstituted indeno[1,2-b]fluorene-6,12-diones have been developed, which can be adapted for the preparation of a library of new compounds. beilstein-journals.orgresearchgate.net
One promising direction is the replacement of the phenyl groups with other aromatic or heteroaromatic moieties. For example, introducing thiophene (B33073) or furan (B31954) rings could enhance the π-conjugation and influence the intermolecular interactions, potentially leading to improved charge carrier mobilities. rsc.org The synthesis of donor-acceptor-donor (D-A-D) triads, with the indenofluorene-dione core acting as the acceptor, is another intriguing possibility. nih.gov Such architectures are known to exhibit interesting photophysical properties, including strong ICT absorption, which could be harnessed in applications like non-linear optics or as sensitizers in photodynamic therapy.
Moreover, the exploration of oligomeric and polymeric materials based on the this compound monomer unit is a logical next step. These macromolecules could offer enhanced processability and film-forming properties, which are crucial for the fabrication of large-area electronic devices. The nature of the linking units between the monomers would provide another handle to tune the electronic properties of the resulting polymer.
Advanced Characterization of Excited State Dynamics (e.g., Ultrafast Transient Absorption Spectroscopy)
A deep understanding of the photophysical processes that occur upon photoexcitation is paramount for the rational design of efficient optoelectronic materials. Ultrafast transient absorption spectroscopy is a powerful technique to probe the dynamics of excited states on femtosecond to nanosecond timescales. For this compound and its derivatives, this technique could provide invaluable insights into processes such as internal conversion, intersystem crossing, and intramolecular charge transfer.
By monitoring the temporal evolution of the transient absorption spectra, it would be possible to identify the lifetimes of the singlet and triplet excited states. This information is particularly relevant for applications in organic light-emitting diodes (OLEDs), where the efficient harvesting of triplet excitons is a key challenge. Furthermore, the influence of the solvent polarity on the excited-state dynamics can reveal the nature and extent of charge transfer within the molecule.
Time-resolved spectroscopic studies on a series of systematically modified derivatives would allow for the establishment of clear structure-property relationships. For example, by correlating the rates of different photophysical processes with the electron-donating or -withdrawing nature of the substituents on the phenyl rings, a comprehensive picture of the factors governing the excited-state behavior of this class of compounds can be constructed.
Theoretical Prediction and Validation of New Material Functions
In synergy with experimental investigations, theoretical and computational chemistry offers a powerful toolkit for predicting and validating the potential material functions of this compound and its derivatives. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can provide detailed information about the ground and excited-state electronic structures, molecular geometries, and optical absorption spectra. rsc.orgnih.gov
These computational methods can be employed to screen a large number of virtual compounds before embarking on time-consuming and resource-intensive synthetic efforts. For instance, the charge transport properties of new derivatives can be estimated by calculating parameters such as the reorganization energy and electronic coupling between adjacent molecules in a crystal lattice. This would enable the in-silico design of materials with potentially high charge carrier mobilities. rsc.org
Furthermore, theoretical models can be developed to predict more complex material functions, such as non-linear optical properties or the efficiency of singlet fission, a process that could significantly enhance the efficiency of solar cells. The validation of these theoretical predictions through targeted experiments would not only advance our understanding of the fundamental properties of this compound but also pave the way for its application in next-generation electronic and photonic devices. The comparison of computational results with experimental data from techniques like EPR and NMR spectroscopy can serve as a benchmark for the accuracy of the theoretical methods employed. nih.gov
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the scalable synthesis of 5,11-Diphenylindeno[1,2-b]fluorene-6,12-dione?
- Methodological Answer : Scalable synthesis requires careful selection of solvents (e.g., toluene or THF), catalysts (e.g., palladium-based systems), and reaction temperatures to minimize side products. A multi-step approach involving Sonogashira coupling or Friedel–Crafts alkylation can improve yields, as demonstrated in analogous indenofluorene-dione syntheses . Purification via column chromatography or recrystallization is critical to isolate the target compound from byproducts like unreacted diphenylacetylene or oligomeric residues.
Q. How can researchers ensure purity and structural fidelity during synthesis?
- Methodological Answer : Purity is validated using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. For structural confirmation, single-crystal X-ray diffraction (XRD) is recommended to resolve π-stacking interactions and backbone planarity, as applied in related indenofluorene systems . Differential scanning calorimetry (DSC) can further assess thermal stability and phase transitions.
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : While direct safety data for this compound is limited, analogous polycyclic aromatic hydrocarbons (e.g., 10,15-Dihydro-5H-diindeno[1,2-a:1',2'-c]fluorene) require strict PPE (gloves, lab coats, goggles) and ventilation to mitigate inhalation risks. Emergency procedures should include immediate decontamination and medical consultation for exposure .
Advanced Research Questions
Q. How do computational models predict the electron-accepting behavior of this compound in organic electronics?
- Methodological Answer : Density functional theory (DFT) calculations reveal the compound’s electron affinity and reorganization energy, which are critical for charge transport. Studies on similar indenofluorene-diones show that substituents like ethynyl groups enhance electron mobility by lowering LUMO levels (−3.5 to −4.0 eV), making them suitable for n-type organic semiconductors . Comparative analyses with anthradithiophene derivatives (e.g., Anthony’s work) highlight trade-offs between stability and conductivity .
Q. What spectroscopic methods resolve contradictions in reported electronic properties?
- Methodological Answer : Discrepancies in absorption/emission spectra (e.g., λmax variations) can arise from aggregation-induced effects or solvent polarity. Time-resolved fluorescence spectroscopy and transient absorption spectroscopy differentiate monomeric vs. excimeric states. For instance, Rose et al. used these methods to clarify the photophysical behavior of ethynylated indenofluorenes .
Q. How does crystal packing influence the optoelectronic performance of this compound?
- Methodological Answer : XRD data for analogous compounds reveal herringbone or slipped π-stacked arrangements, which affect charge-carrier mobility. Computational packing simulations (e.g., using Mercury software) paired with grazing-incidence wide-angle X-ray scattering (GIWAXS) on thin films can correlate molecular orientation with device efficiency .
Q. What strategies address low solubility in device fabrication?
- Methodological Answer : Introducing solubilizing groups (e.g., alkyl chains) or using co-solvents (e.g., chlorobenzene with 1,8-diiodooctane) enhances processability. Atomic force microscopy (AFM) and scanning electron microscopy (SEM) monitor film morphology to optimize spin-coating parameters .
Methodological Recommendations
- Experimental Design : Prioritize inert atmospheres (N₂/Ar) during synthesis to prevent oxidation of the conjugated backbone .
- Data Contradiction Analysis : Cross-validate electronic properties using both experimental (e.g., space-charge-limited current, SCLC) and computational (DFT) methods .
- Advanced Characterization : Pair spectroscopic data with computational modeling (e.g., Gaussian 09) to deconvolute electronic transitions and vibronic couplings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
